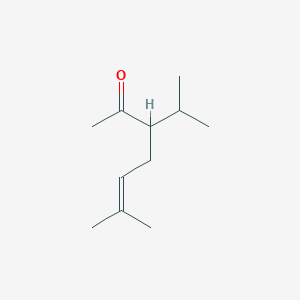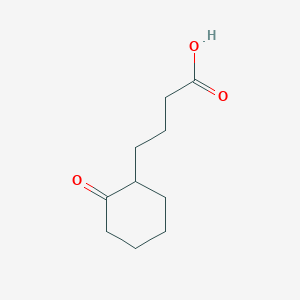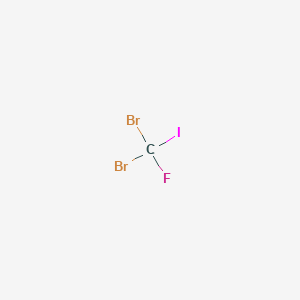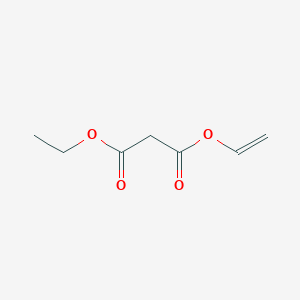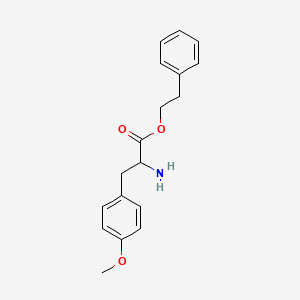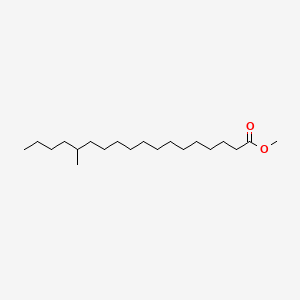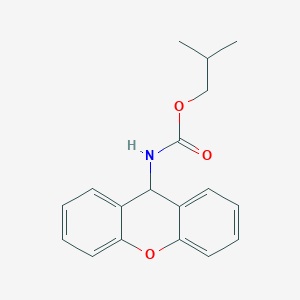
2-Methylpropyl 9h-xanthen-9-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carbamate group attached to it. The xanthene core is known for its fluorescence properties, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 9h-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring of the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Applications De Recherche Scientifique
2-Methylpropyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to fluoresce.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 9h-xanthen-9-ylcarbamate is primarily based on its fluorescence properties. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The carbamate group can interact with various biological molecules, enhancing its utility in biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its biological activities.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Uniqueness
2-Methylpropyl 9h-xanthen-9-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and potential applications in various fields. Its ability to form stable carbamate linkages makes it a valuable compound for developing new fluorescent probes and dyes.
Propriétés
Numéro CAS |
6319-56-8 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-methylpropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)11-21-18(20)19-17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
Clé InChI |
FUWGNCXUBXBIJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)



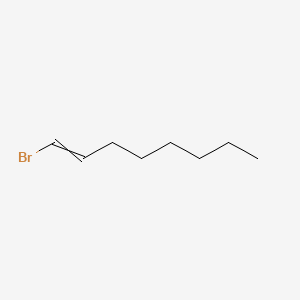
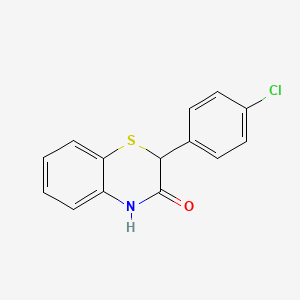
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
